Cas no 1228664-49-0 ([2H6]-Gefitinib)
![[2H6]-Gefitinib structure](https://it.kuujia.com/scimg/cas/1228664-49-0x500.png)
[2H6]-Gefitinib structure
Nome del prodotto:[2H6]-Gefitinib
[2H6]-Gefitinib Proprietà chimiche e fisiche
Nomi e identificatori
-
- [2H6]-Gefitinib
- Gefitinib-d6
- 1228664-49-0
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy-1,1,2,2,3,3-d6]-4-quinazolinamine
- G14127
- CS-0093078
- HY-50895S1
- N-(3-Chloro-4-fluorophenyl)-6-(1,1,2,2,3,3-hexadeuterio-3-morpholin-4-ylpropoxy)-7-methoxyquinazolin-4-amine
-
- Inchi: InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)/i2D2,5D2,8D2
- Chiave InChI: XGALLCVXEZPNRQ-AQCDAZAYSA-N
- Sorrisi: COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4
Proprietà calcolate
- Massa esatta: 452.1897570g/mol
- Massa monoisotopica: 452.1897570g/mol
- Conta atomi isotopi: 6
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 31
- Conta legami ruotabili: 8
- Complessità: 545
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 68.7Ų
- XLogP3: 4.1
[2H6]-Gefitinib Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01EQ7N-1mg |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy-1,1,2,2,3,3-d6]-4-quinazolinamine |
1228664-49-0 | ≥99% deuterated forms (d1-d6) | 1mg |
$301.00 | 2023-12-25 | |
MedChemExpress | HY-50895S1-1mg |
Gefitinib-d |
1228664-49-0 | ≥98.0% | 1mg |
¥5400 | 2024-05-22 | |
A2B Chem LLC | AX65971-1mg |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy-1,1,2,2,3,3-d6]-4-quinazolinamine |
1228664-49-0 | ≥99% deuterated forms (d1-d6) | 1mg |
$219.00 | 2024-04-20 |
[2H6]-Gefitinib Letteratura correlata
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
1228664-49-0 ([2H6]-Gefitinib) Prodotti correlati
- 1252820-69-1(2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-4-methylphenyl)acetamide)
- 886-60-2(1-Phenyl-3-(2-pyridyl)-2-thiourea)
- 1808389-92-5(GABAA receptor agent 5)
- 2227757-43-7((1R)-2-amino-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-ol)
- 1805666-59-4(Methyl 4-cyano-2-difluoromethyl-3-methoxybenzoate)
- 1020989-57-4(1-2-bromo-5-(trifluoromethyl)phenylethan-1-amine)
- 2172437-94-2(4-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)-2-methylbenzoic acid)
- 1858240-89-7(2-Chloro-N-cyclohexyl-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide)
- 2228498-06-2(3-{imidazo1,2-apyrazin-3-yl}-1,2-oxazol-5-amine)
- 1806496-45-6(2-Methoxy-3,4,6-trifluoromandelic acid)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso
